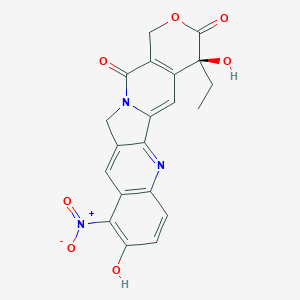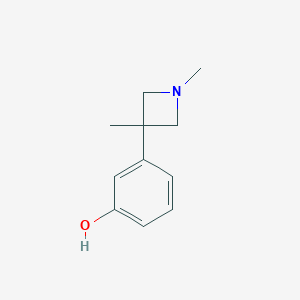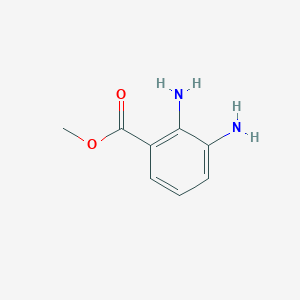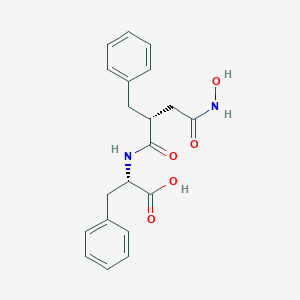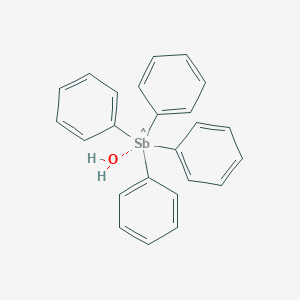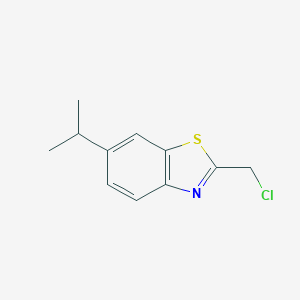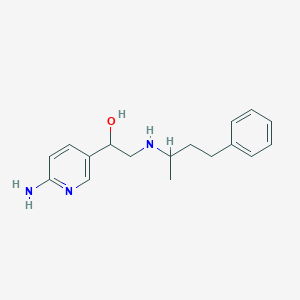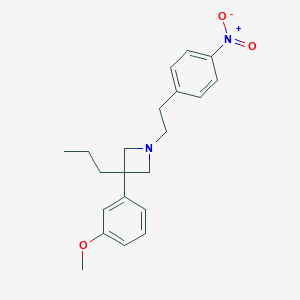
AZETIDINE, 3-(m-METHOXYPHENYL)-1-(p-NITROPHENETHYL)-3-PROPYL-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azetidine, 3-(m-methoxyphenyl)-1-(p-nitrophenethyl)-3-propyl- is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a type of azetidine derivative and has been synthesized using various methods. In
Mechanism Of Action
The mechanism of action of azetidine, 3-(m-methoxyphenyl)-1-(p-nitrophenethyl)-3-propyl- is not fully understood. However, it is believed that the compound acts by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain, and inhibition of their production can lead to anti-inflammatory and analgesic effects.
Biochemical And Physiological Effects
Azetidine, 3-(m-methoxyphenyl)-1-(p-nitrophenethyl)-3-propyl- has been found to exhibit several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and pain. Additionally, it has been found to have anticonvulsant effects, indicating its potential use in the treatment of epilepsy.
Advantages And Limitations For Lab Experiments
Azetidine, 3-(m-methoxyphenyl)-1-(p-nitrophenethyl)-3-propyl- has several advantages for lab experiments. It is easy to synthesize and has been found to exhibit potent anti-inflammatory and analgesic effects. However, its use in lab experiments is limited by its potential toxicity and lack of understanding of its mechanism of action.
Future Directions
There are several future directions for the study of azetidine, 3-(m-methoxyphenyl)-1-(p-nitrophenethyl)-3-propyl-. One potential direction is the study of its potential use as a drug delivery system for the treatment of neurological disorders. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity. Finally, the development of novel synthetic methods for the compound could lead to the discovery of new derivatives with improved properties.
Synthesis Methods
Azetidine, 3-(m-methoxyphenyl)-1-(p-nitrophenethyl)-3-propyl- can be synthesized using several methods. One of the most commonly used methods is the reaction of 3-(m-methoxyphenyl)propanal with p-nitrophenethylamine in the presence of sodium borohydride and acetic acid. The reaction yields the desired compound as a white solid with a melting point of 112-114°C.
Scientific Research Applications
Azetidine, 3-(m-methoxyphenyl)-1-(p-nitrophenethyl)-3-propyl- has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, it has been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
properties
CAS RN |
19832-42-9 |
|---|---|
Product Name |
AZETIDINE, 3-(m-METHOXYPHENYL)-1-(p-NITROPHENETHYL)-3-PROPYL- |
Molecular Formula |
C21H26N2O3 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-1-[2-(4-nitrophenyl)ethyl]-3-propylazetidine |
InChI |
InChI=1S/C21H26N2O3/c1-3-12-21(18-5-4-6-20(14-18)26-2)15-22(16-21)13-11-17-7-9-19(10-8-17)23(24)25/h4-10,14H,3,11-13,15-16H2,1-2H3 |
InChI Key |
BUEIYNKOUWLAIH-UHFFFAOYSA-N |
SMILES |
CCCC1(CN(C1)CCC2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=CC=C3)OC |
Canonical SMILES |
CCCC1(CN(C1)CCC2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=CC=C3)OC |
Other CAS RN |
19832-42-9 |
synonyms |
3-(m-Methoxyphenyl)-1-(p-nitrophenethyl)-3-propylazetidine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



